3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid
Overview
Description
3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of propanoic acid, featuring a tert-butyl group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetic acid with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the Friedel-Crafts alkylation of 4-methoxybenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding unsaturated precursor in the presence of a palladium catalyst can also be employed. This method offers the advantage of milder reaction conditions and higher selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: this compound can be converted to this compound derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 3-(3-Tert-butyl-4-methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in various reactions.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antioxidant properties. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence its binding affinity and selectivity towards these targets. In biological systems, the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid: This compound features additional tert-butyl groups and a hydroxyl group, which may enhance its antioxidant properties.
3-(3-Tert-butyl-4-hydroxyphenyl)propanoic acid: Similar to the target compound but with a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.
3-(3-Tert-butyl-4-methylphenyl)propanoic acid:
Uniqueness
3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents.
Properties
IUPAC Name |
3-(3-tert-butyl-4-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-9-10(6-8-13(15)16)5-7-12(11)17-4/h5,7,9H,6,8H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMMSLWCDPFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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